molecular formula C9H15N3O B062935 1-[(5-Methylisoxazol-3-yl)methyl]piperazine CAS No. 173850-51-6

1-[(5-Methylisoxazol-3-yl)methyl]piperazine

Cat. No. B062935
CAS RN: 173850-51-6
M. Wt: 181.23 g/mol
InChI Key: PHLMNRYXLHHLJG-UHFFFAOYSA-N
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Description

“1-[(5-Methylisoxazol-3-yl)methyl]piperazine” is a compound with the molecular formula C9H15N3O . It has a molecular weight of 181.23 g/mol . The compound is also known by other names such as “5-methyl-3-(piperazin-1-ylmethyl)-1,2-oxazole” and "Piperazine, 1-[(5-methyl-3-isoxazolyl)methyl]- (9CI)" .


Molecular Structure Analysis

The IUPAC name for this compound is "5-methyl-3-(piperazin-1-ylmethyl)-1,2-oxazole" . The InChI code is “InChI=1S/C9H15N3O/c1-8-6-9(11-13-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3” and the InChIKey is "PHLMNRYXLHHLJG-UHFFFAOYSA-N" . The Canonical SMILES structure is "CC1=CC(=NO1)CN2CCNCC2" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 181.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass is 181.121512110 g/mol and the monoisotopic mass is also 181.121512110 g/mol . The topological polar surface area is 41.3 Ų . The heavy atom count is 13 .

properties

IUPAC Name

5-methyl-3-(piperazin-1-ylmethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-8-6-9(11-13-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLMNRYXLHHLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407107
Record name 1-[(5-methylisoxazol-3-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Methylisoxazol-3-yl)methyl]piperazine

CAS RN

173850-51-6
Record name 1-[(5-methylisoxazol-3-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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